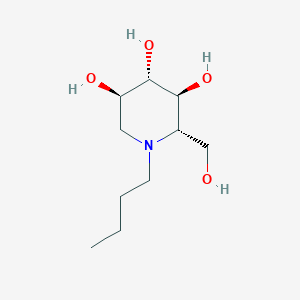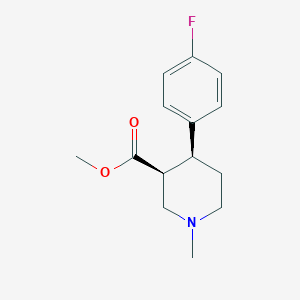
(S)-1-(4-((Trifluoromethyl)thio)phenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is a chiral compound characterized by the presence of a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol typically involves the introduction of the trifluoromethylsulfanyl group to a suitable phenyl precursor, followed by the attachment of the propanol moiety. One common method involves the use of trifluoromethylthiolation reagents to introduce the trifluoromethylsulfanyl group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
(2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of advanced materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of (2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
α-(trifluoromethyl)styrene derivatives: These compounds also contain a trifluoromethyl group and are used in various synthetic applications.
Dichloroanilines: These compounds have similar aromatic structures and are used in different industrial applications.
Uniqueness
(2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in both research and industrial applications.
特性
分子式 |
C10H11F3OS |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
(2S)-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3OS/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1 |
InChIキー |
JUKNVOJDACHVOR-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CC1=CC=C(C=C1)SC(F)(F)F)O |
正規SMILES |
CC(CC1=CC=C(C=C1)SC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B13584589.png)


![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)








